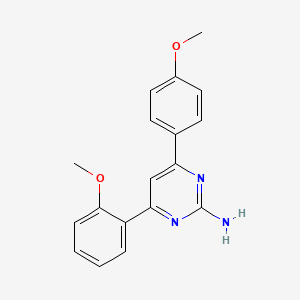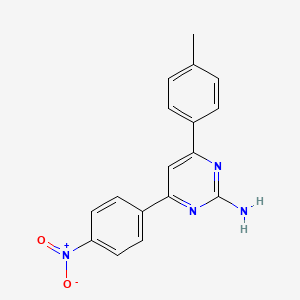
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (4-EPPM) is a heterocyclic compound composed of two fused aromatic rings and a pyrimidine ring. 4-EPPM has been the subject of scientific research due to its potential applications in various fields, such as drug development, chemical synthesis and enzyme inhibition.
Applications De Recherche Scientifique
4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This compound has also been studied as a potential drug candidate itself, as it has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, this compound has been investigated as a potential chemical synthesis reagent, as it has been shown to be effective in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This inhibition is thought to be due to the binding of this compound to the active site of the enzyme, which prevents the enzyme from performing its normal function. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, which are thought to be due to its ability to interfere with certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various organisms. In humans, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, this compound has been shown to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In mice, this compound has been shown to reduce the size of tumors and to reduce the expression of certain genes involved in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments are that it is relatively easy to synthesize and that it has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not stable in acidic or basic solutions and can degrade over time. In addition, this compound has a low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the research and development of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of this compound and to identify other potential applications for the compound. In addition, further research could be done to optimize the synthesis of this compound and to develop more efficient methods for its use in laboratory experiments. Finally, further research could be done to investigate the potential therapeutic uses of this compound, such as its potential anti-inflammatory, anti-tumor, and anti-cancer properties.
Méthodes De Synthèse
The synthesis of 4-(2-Ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied by various research groups, and different methods have been proposed. The most commonly used method is the condensation reaction between 2-ethoxy-4-methoxyphenol and 2-amino-4-methoxypyrimidine. This reaction is typically carried out in an aqueous medium at a temperature of 80-90°C for several hours. Other methods for the synthesis of this compound include the reaction of 2-ethoxy-4-methoxyphenol with 2-amino-4-methoxypyrimidine in a methanol-based solvent, and the reaction of 4-methoxyphenol and 2-ethoxy-4-methoxypyrimidine in an aqueous medium.
Propriétés
IUPAC Name |
4-(2-ethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18-7-5-4-6-15(18)17-12-16(21-19(20)22-17)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRBDAUVKSMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)







